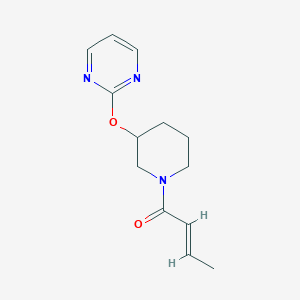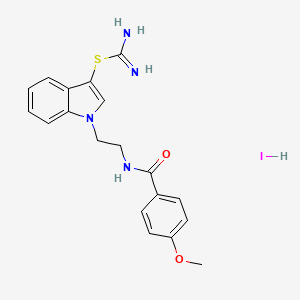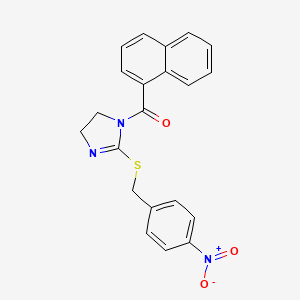
(E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-one, also known as JNJ-31020028, is a small molecule inhibitor that has been developed for the treatment of various neurological disorders. It is a potent and selective inhibitor of the dopamine D3 receptor, which plays a crucial role in the regulation of dopamine neurotransmission in the brain.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
The study of compounds closely related to "(E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-one" often focuses on their metabolism, excretion, and pharmacokinetics. For instance, the compound PF-00734200, a dipeptidyl peptidase IV inhibitor with a structure that includes a pyrimidin-2-yl component, has been examined for its pharmacokinetics in rats, dogs, and humans. This research highlights the importance of understanding how such compounds are absorbed, metabolized, and eliminated from the body, providing crucial insights for drug development processes (Sharma et al., 2012).
Anti-Angiogenic and DNA Cleavage Activities
Another area of research is the synthesis and biological evaluation of novel derivatives that exhibit significant anti-angiogenic and DNA cleavage activities. Compounds with a pyrimidin-2-yl piperidine structure have been synthesized and tested for their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model and their ability to cleave DNA. Such studies suggest potential anticancer applications by targeting the formation of blood vessels and interacting with the genetic material of cancer cells (Kambappa et al., 2017).
Anticancer Activities
The design and synthesis of pyrimidin-2-yl piperidine derivatives also explore their potential anticancer activities. Compounds featuring a pyrimidin-2-yl piperidine moiety have been investigated for their activity against a range of human tumor cell lines, demonstrating the potential of these compounds to act as anticancer agents by affecting various cellular processes (Singh & Paul, 2006).
Synthesis Methodologies
Research into compounds with the pyrimidin-2-yl piperidine structure also encompasses the development of novel synthesis methodologies. These studies aim to improve the efficiency and scalability of synthesizing such compounds, which is critical for their further evaluation and potential drug development. For example, a practical synthesis approach for a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors demonstrates the ongoing efforts to streamline the production of these compounds for biomedical research (Zhang et al., 2009).
Eigenschaften
IUPAC Name |
(E)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-5-12(17)16-9-3-6-11(10-16)18-13-14-7-4-8-15-13/h2,4-5,7-8,11H,3,6,9-10H2,1H3/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAMZJIPYZMFKW-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCCC(C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCCC(C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2550606.png)
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2550607.png)
![N-Methyl-N-[2-oxo-2-[propan-2-yl(thiophen-2-ylmethyl)amino]ethyl]prop-2-enamide](/img/structure/B2550608.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2550611.png)
![4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2550613.png)
![6-[(4-Bromophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2550615.png)

![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2550618.png)
![Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2550620.png)


![2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550623.png)